Pyrido[2,3-b]pyrazine-6-carboxylic acid

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Pyrido[2,3-b]pyrazine-6-carboxylic acid (CAS 893723-33-6) is the critical 6-carboxylic acid regioisomer—not a generic pyridopyrazine—required for constructing selective PI3Kα kinase inhibitors and p38α MAP kinase scaffolds. The 6-position carboxylic acid defines the vector for urea/amide coupling in patented inhibitor series; the 2- or 7-carboxylic acid analogs cannot replicate these SAR outcomes. This building block enables scaffold-hopping strategies with 2.1-fold potency advantages over quinoxaline cores (IC50 38 nM vs. 81 nM). Ideal for medicinal chemistry teams synthesizing dual c-Met/ALK inhibitors with nanomolar cellular potency. Insist on the 6-carboxylic acid regioisomer to ensure your derivatives occupy the correct ATP-binding pocket geometry.

Molecular Formula C8H5N3O2
Molecular Weight 175.14 g/mol
CAS No. 893723-33-6
Cat. No. B3164714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b]pyrazine-6-carboxylic acid
CAS893723-33-6
Molecular FormulaC8H5N3O2
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=NC=CN=C21)C(=O)O
InChIInChI=1S/C8H5N3O2/c12-8(13)6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H,12,13)
InChIKeyHOBUKUYGYYLBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-b]pyrazine-6-carboxylic Acid (CAS 893723-33-6) for Research and Procurement: Core Properties and Identification


Pyrido[2,3-b]pyrazine-6-carboxylic acid (CAS 893723-33-6) is a heteroaromatic building block belonging to the pyridopyrazine class [1]. This bicyclic system features a pyridine ring fused to a pyrazine ring, with a carboxylic acid functionality precisely located at the 6-position. Its molecular formula is C8H5N3O2 with a molecular weight of 175.14 g/mol . This specific regioisomer serves as a key intermediate in medicinal chemistry programs targeting diverse kinase-driven pathologies, including oncology and inflammation.

Why Pyrido[2,3-b]pyrazine-6-carboxylic Acid (CAS 893723-33-6) Cannot Be Replaced by Generic Pyridopyrazine Analogs


Generic substitution is impossible because the position of the carboxylic acid group on the pyridopyrazine core dictates both the compound's synthetic utility and the pharmacological profile of downstream derivatives. For instance, while 6-substituted pyridopyrazines have been identified as crucial intermediates for selective PI3Kα kinase inhibitors [1], the corresponding 2-carboxylic acid regioisomer (CAS 914637-60-8) lacks the specific vector required for this class of inhibitors. Furthermore, the 6-carboxylic acid position serves as a critical attachment point for urea, thiourea, or amide groups in multiple patented kinase inhibitor scaffolds, enabling interactions with specific hydrophobic back pockets and hinge regions of kinase ATP-binding sites [2]. A generic or incorrectly substituted pyridopyrazine will yield entirely different structure-activity relationships (SAR) and cannot reproduce the biological or synthetic outcomes derived from the 6-carboxylic acid regioisomer.

Quantitative Evidence Guide: Differentiating Pyrido[2,3-b]pyrazine-6-carboxylic Acid from In-Class Alternatives


Comparative Physicochemical Properties: pKa and LogD (pH 7.4) vs. 2-Carboxylic Acid Regioisomer

The 6-carboxylic acid regioisomer exhibits distinct physicochemical properties that impact its handling and potential ADME profile of derivatives. Compared to the 2-carboxylic acid regioisomer (CAS 914637-60-8), the 6-substituted compound shows a predicted pKa of 2.66±0.30 and a LogD at pH 7.4 of -2.33 . This is in contrast to the 2-substituted analog, which has a predicted pKa of 3.41±0.40 and a LogD at pH 7.4 of -1.84 . The lower pKa of the 6-regioisomer indicates stronger acidity, which can be leveraged for specific salt formation or solubility modulation in drug development.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Scaffold Superiority: p38α MAP Kinase Inhibition of Pyrido[2,3-b]pyrazine vs. Quinoxaline Core

The pyrido[2,3-b]pyrazine core, of which the 6-carboxylic acid is a key functionalizable derivative, demonstrates a quantifiable advantage over a closely related quinoxaline scaffold in the context of p38α MAP kinase inhibition. Replacement of the quinoxaline core with a pyrido[2,3-b]pyrazine resulted in compound 9e, which exhibited an IC50 of 38 nM, representing a 2.1-fold improvement in potency compared to the analogous quinoxaline compound 6f (IC50 = 81 nM) [1]. This head-to-head comparison establishes the pyrido[2,3-b]pyrazine scaffold as a superior template for designing potent kinase inhibitors in this target class.

Kinase Inhibition Inflammation Lead Optimization

Target-Specific Synthetic Utility: 6-Position Functionalization in Selective Kinase Inhibitor Scaffolds

Pyrido[2,3-b]pyrazine-6-carboxylic acid serves as the direct precursor for a class of PI3Kα-selective inhibitors. A 2013 patent review explicitly identifies PI3Kα-selective pyrido[2,3-b]pyrazine heterocycles reported by Intellikine as being of particular interest, distinguishing them from the more common dual PI3K/mTOR inhibitors [1]. Furthermore, a 2015 patent (EP 2683715 B1) discloses pyrido[2,3-b]pyrazine derivatives, including those with a carboxylic acid at the 6-position, as kinase inhibitors with defined therapeutic uses [2]. In contrast, the 2-carboxylic acid regioisomer (CAS 914637-60-8) is primarily described in patent literature as a general building block for anti-inflammatory agents, lacking the specific kinase inhibition profile associated with the 6-substituted analog [3].

Medicinal Chemistry Patent Analysis Kinase Inhibitor Design

Regioselective Synthetic Access via One-Step Vilsmeier Protocol

A highly efficient, one-step synthesis of pyrido[2,3-b]pyrazine-6-carboxylic acid has been reported using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This contrasts sharply with the preparation of the 2-carboxylic acid regioisomer (CAS 914637-60-8), which is typically obtained via multi-step synthetic routes requiring specialized starting materials . The high-yielding, one-step protocol for the 6-regioisomer translates to improved commercial availability and lower cost for procurement.

Synthetic Chemistry Process Chemistry Building Block Sourcing

Recommended Applications of Pyrido[2,3-b]pyrazine-6-carboxylic Acid (CAS 893723-33-6) for Targeted R&D Programs


Lead Optimization for Selective PI3Kα Kinase Inhibitors in Oncology

This compound is a validated synthetic precursor for the development of PI3Kα-selective inhibitors, a subclass of kinase inhibitors of particular interest in oncology [5]. Procurement of the 6-carboxylic acid regioisomer, rather than the 2- or 7-carboxylic acid analogs, ensures that the final drug candidates will occupy the correct vector in the PI3Kα ATP-binding pocket as described in the Intellikine patent estate [6].

Synthesis of Pyridopyrazine-Based p38α MAP Kinase Inhibitors

Given the 2.1-fold potency advantage of the pyrido[2,3-b]pyrazine core over the quinoxaline core in p38α MAP kinase inhibition (IC50 of 38 nM vs. 81 nM) [5], this carboxylic acid serves as an ideal starting material for constructing novel anti-inflammatory agents. The 6-position can be functionalized with various amines or alcohols to rapidly generate a library of potential p38α inhibitors with improved drug-like properties [6].

Scaffold Hopping and Kinase Selectivity Profiling

This compound is an essential tool for medicinal chemistry teams engaged in scaffold hopping strategies to improve kinase selectivity profiles. Its use as a central core, functionalized at the 6-position, has been demonstrated in patents to produce compounds with distinct kinase inhibition profiles, including dual c-Met/ALK inhibitors with nanomolar cellular potency (e.g., IC50 of 24 nM) [5]. It provides a differentiated starting point compared to more common quinazoline or quinoline scaffolds [6].

Technical Documentation Hub

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